molecular formula C16H17ClN2O4 B2600651 N'-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[(furan-2-yl)methyl]ethanediamide CAS No. 1706081-62-0

N'-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[(furan-2-yl)methyl]ethanediamide

Cat. No.: B2600651
CAS No.: 1706081-62-0
M. Wt: 336.77
InChI Key: LVBYTYZDUPHJEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[(furan-2-yl)methyl]ethanediamide is a synthetic organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[(furan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the 2-(2-chlorophenyl)-2-methoxyethyl intermediate: This can be achieved through the reaction of 2-chlorobenzyl chloride with methoxyethanol in the presence of a base such as potassium carbonate.

    Coupling with furan-2-ylmethylamine: The intermediate is then reacted with furan-2-ylmethylamine under conditions that promote amide bond formation, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[(furan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Nucleophiles like sodium methoxide or thiourea can be used for substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

N’-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[(furan-2-yl)methyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[(furan-2-yl)methyl]ethanediamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan ring and chlorophenyl group can play crucial roles in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N’-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[(thiophen-2-yl)methyl]ethanediamide: Similar structure but with a thiophene ring instead of a furan ring.

    N’-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[(pyridin-2-yl)methyl]ethanediamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

N’-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[(furan-2-yl)methyl]ethanediamide is unique due to the presence of both a furan ring and a chlorophenyl group, which can confer specific chemical and biological properties

Properties

IUPAC Name

N'-[2-(2-chlorophenyl)-2-methoxyethyl]-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4/c1-22-14(12-6-2-3-7-13(12)17)10-19-16(21)15(20)18-9-11-5-4-8-23-11/h2-8,14H,9-10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBYTYZDUPHJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NCC1=CC=CO1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.